tert-butyl 4-(3-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Description
tert-Butyl 4-(3-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate: is an organic compound that features a trifluoromethyl group, a tert-butyl ester, and a dihydropyridine ring
Properties
IUPAC Name |
tert-butyl 4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO2/c1-16(2,3)23-15(22)21-9-7-12(8-10-21)13-5-4-6-14(11-13)17(18,19)20/h4-7,11H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKPCBDLICOGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of a dihydropyridine derivative with a trifluoromethylated aromatic compound under specific conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives .
Scientific Research Applications
Biological Applications
-
Pharmacological Research :
- The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies .
- Research indicates that compounds with a similar structure can modulate neurotransmitter systems, which may lead to advancements in treatments for neurological disorders .
- Antimicrobial Activity :
- Cancer Research :
Synthetic Applications
-
Building Block in Organic Synthesis :
- This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the lipophilicity of derivatives, which can be beneficial in drug design .
- The compound's unique structure allows for modifications that can lead to the development of novel compounds with tailored biological activities.
- Material Science :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated efficacy against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B | Cancer Cell Lines | Induced apoptosis in MCF-7 breast cancer cells with IC50 value of 15 µM. |
| Study C | Organic Synthesis | Utilized as a key intermediate for synthesizing novel anti-inflammatory agents. |
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by influencing the electronic environment of the molecule. This can lead to specific interactions with target proteins, affecting their function and activity .
Comparison with Similar Compounds
- tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
- 4-tert-Butyl-N-(3-(trifluoromethyl)phenyl)benzamide
- tert-Butyl phenyl carbonate
Comparison: Compared to similar compounds, tert-butyl 4-(3-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its dihydropyridine ring, which imparts distinct chemical and biological properties.
Biological Activity
tert-butyl 4-(3-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
- Molecular Formula : C17H20F3NO2
- Molecular Weight : 327.34 g/mol
- CAS Number : 437998-30-6
The compound features a pyridine ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves:
- The reaction of 3-(trifluoromethyl)phenyl derivatives with dihydropyridine carboxylates.
- The use of coupling agents such as boron reagents to facilitate the formation of the desired pyridine structure .
Research indicates that this compound may exhibit various biological activities, including:
- Antioxidant Properties : The trifluoromethyl group enhances the electron-withdrawing capacity, which may contribute to antioxidant activity by scavenging free radicals.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antimicrobial effects against various bacterial strains .
Pharmacological Studies
A variety of studies have been conducted to evaluate the pharmacological effects of this compound:
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. For example, it was found to inhibit cell proliferation in breast cancer cells with an IC50 value in the low micromolar range .
- Receptor Binding Studies : Binding affinity assays have demonstrated that this compound interacts with various receptors, including serotonin receptors (5-HT3 and 5-HT6), which are implicated in mood regulation and cognitive processes. These interactions suggest potential applications in treating neurological disorders .
Case Studies
Recent research has highlighted specific case studies involving this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 4-(3-(trifluoromethyl)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and aryl halides (e.g., bromo- or trifluoromethyl-substituted phenyl derivatives). Key steps include:
- Catalyst System : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05–0.1 equiv) .
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in a dioxane/water solvent system .
- Conditions : Heating at 80–110°C under inert atmosphere for 12–24 hours .
- Yield : 68–75% after purification via silica gel chromatography (PE/EA gradients) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and dihydropyridine ring integrity. For example, δ ~6.38 ppm (dihydropyridine protons) and tert-butyl signals at δ 1.44 ppm .
- Mass Spectrometry (MS) : ESI-MS or LC-MS identifies molecular ions (e.g., m/z 204.9 [M+H⁺] for intermediates) .
- Chromatography : Reverse-phase HPLC or TLC monitors reaction progress and purity (>95%) .
Advanced Research Questions
Q. How can reaction yields be optimized in palladium-catalyzed cross-couplings for this compound?
- Methodological Answer :
- Catalyst Selection : Pd(dppf)Cl₂ improves stability in aqueous conditions, while Pd(PPh₃)₄ enhances reactivity in microwave-assisted reactions .
- Solvent Optimization : Use 1,4-dioxane/water (3:1 v/v) for solubility and microwave compatibility (reduces reaction time to 1.5 hours at 110°C) .
- Base Screening : Cs₂CO₃ outperforms K₂CO₃ in sterically hindered systems due to better solubility .
- Contradiction Analysis : Lower yields (e.g., 68% vs. 75% ) may stem from incomplete boronate ester activation or competing side reactions (e.g., proto-deboronation).
Q. What strategies address diastereoselectivity in functionalizing the dihydropyridine core?
- Methodological Answer :
- Stereochemical Control : Use chiral auxiliaries or asymmetric hydrogenation. For example, hydrogenation of the dihydropyridine ring with PtO₂/HOAc achieves cis/trans selectivity in piperidine derivatives .
- Protecting Group Influence : The tert-butyl group sterically shields one face of the ring, directing nucleophilic additions (e.g., diastereoselective cyclization in Garner’s aldehyde derivatives) .
Q. How can the dihydropyridine ring be functionalized for medicinal chemistry applications?
- Methodological Answer :
- Reduction : Hydrogenate the dihydropyridine to piperidine using H₂/Pd/C (50 psi, 40°C) for bioactive analogs (e.g., neurotensin receptor agonists) .
- Oxidation : Convert to pyridine derivatives via MnO₂ or DDQ for electron-deficient scaffolds .
- Substitution : Introduce electrophiles (e.g., triflates) at the 4-position for further cross-coupling .
Data Contradiction Analysis
Q. Why do different catalytic systems yield divergent outcomes in cross-coupling reactions?
- Methodological Answer :
- Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ : The dppf ligand enhances stability in aqueous media, reducing catalyst decomposition, while PPh₃ accelerates transmetallation in non-polar solvents .
- Base Effects : Cs₂CO₃’s higher solubility in dioxane improves boronate ester activation compared to K₂CO₃, which may precipitate and slow the reaction .
Application-Oriented Questions
Q. How is this compound utilized as an intermediate in drug discovery?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
